molecular formula C8H14N2O3 B13649247 Ethyl 4-methyl-5-oxopiperazine-2-carboxylate

Ethyl 4-methyl-5-oxopiperazine-2-carboxylate

Cat. No.: B13649247
M. Wt: 186.21 g/mol
InChI Key: PATLJQKTQGYZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-5-oxopiperazine-2-carboxylate is a heterocyclic organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-5-oxopiperazine-2-carboxylate typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 4-methyl-5-oxopiperazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the biofilm formation of bacteria, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-5-oxopiperazine-2-carboxylate
  • Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate
  • Piperidine derivatives

Uniqueness

This compound is unique due to its specific structural features and the presence of both ethyl and oxo groups. These characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 4-methyl-5-oxopiperazine-2-carboxylate

InChI

InChI=1S/C8H14N2O3/c1-3-13-8(12)6-5-10(2)7(11)4-9-6/h6,9H,3-5H2,1-2H3

InChI Key

PATLJQKTQGYZQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)CN1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.